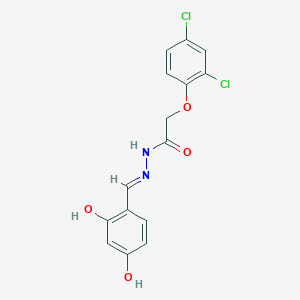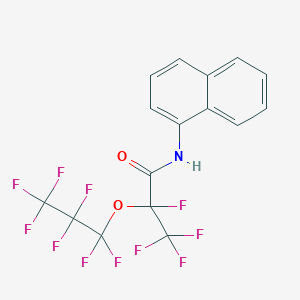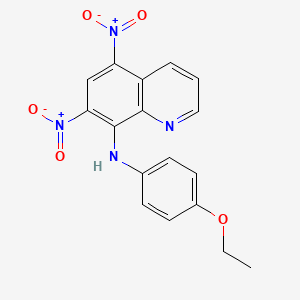![molecular formula C22H16N2O5 B11702836 3-hydroxy-N'-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B11702836.png)
3-hydroxy-N'-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N’-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide is a complex organic compound that combines structural elements from both naphthalene and coumarin derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide typically involves a multi-step process:
Formation of the Coumarin Derivative: The coumarin moiety can be synthesized via the Knoevenagel condensation reaction, where 7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde reacts with an appropriate active methylene compound in the presence of a base such as piperidine.
Hydrazide Formation: The naphthalene-2-carbohydrazide is prepared by reacting naphthalene-2-carboxylic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of the coumarin derivative with the naphthalene-2-carbohydrazide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin moiety, potentially converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and coumarin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Applications De Recherche Scientifique
3-hydroxy-N’-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Medicine: Its structural features suggest potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials, dyes, and sensors due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 3-hydroxy-N’-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and DNA. The coumarin moiety is known for its ability to intercalate with DNA and inhibit topoisomerase enzymes, while the naphthalene derivative may interact with various proteins and cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde: A precursor in the synthesis of the target compound, known for its biological activities.
Naphthalene-2-carbohydrazide:
Coumarin Derivatives: A broad class of compounds with diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.
Uniqueness
3-hydroxy-N’-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide is unique due to its hybrid structure, combining features of both naphthalene and coumarin derivatives. This structural combination enhances its potential biological activities and broadens its range of applications in scientific research.
Propriétés
Formule moléculaire |
C22H16N2O5 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
3-hydroxy-N-[(Z)-1-(7-hydroxy-2-oxochromen-3-yl)ethylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H16N2O5/c1-12(17-9-15-6-7-16(25)11-20(15)29-22(17)28)23-24-21(27)18-8-13-4-2-3-5-14(13)10-19(18)26/h2-11,25-26H,1H3,(H,24,27)/b23-12- |
Clé InChI |
VLEVURHRKDBVLQ-FMCGGJTJSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC4=C(C=C(C=C4)O)OC3=O |
SMILES canonique |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC4=C(C=C(C=C4)O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[(3-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11702753.png)
![(5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11702758.png)

![7-chloro-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11702765.png)
![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-2,4-dichlorobenzamide](/img/structure/B11702769.png)

![N,N-dimethyl-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]aniline](/img/structure/B11702772.png)

![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B11702791.png)
![2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol](/img/structure/B11702793.png)

![N-(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)naphthalene-1-carboxamide](/img/structure/B11702819.png)


